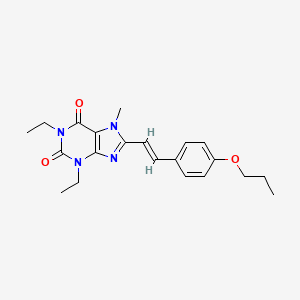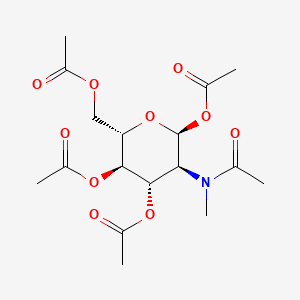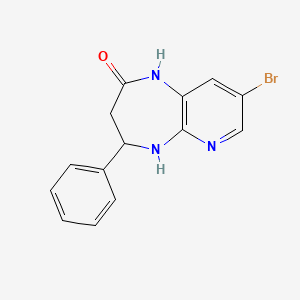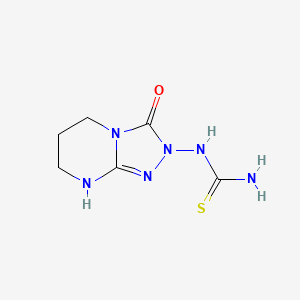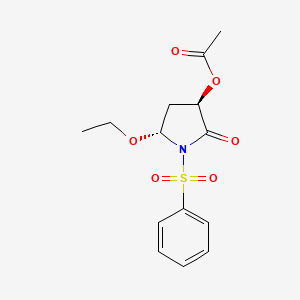
Oleic acid aminopropanediol ceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid aminopropanediol ceramide is a synthetic compound that belongs to the family of ceramides, which are essential components of the lipid bilayer in cell membranes. Ceramides play a crucial role in maintaining the skin barrier and regulating cellular processes. This compound is particularly known for its skin restructuring and firming properties, making it a valuable ingredient in cosmetic and pharmaceutical formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid aminopropanediol ceramide typically involves the enzymatic esterification of oleic acid with aminopropanediol. This process is carried out without the use of solvents, making it an environmentally friendly method . The reaction conditions include the use of specific enzymes that facilitate the esterification process, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis using oleic acid derived from vegetable oils such as olive or argan oil. The process is optimized to ensure consistent quality and high production efficiency . The use of biocatalysts in the production process minimizes the environmental impact and enhances the sustainability of the production method.
Analyse Des Réactions Chimiques
Types of Reactions
Oleic acid aminopropanediol ceramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ceramides. These products have diverse applications in cosmetics, pharmaceuticals, and other industries .
Applications De Recherche Scientifique
Oleic acid aminopropanediol ceramide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipid interactions and membrane dynamics.
Biology: The compound is employed in research on skin barrier function and cellular signaling pathways.
Industry: It is a key ingredient in cosmetic formulations for anti-aging, firming, and moisturizing products.
Mécanisme D'action
The mechanism of action of oleic acid aminopropanediol ceramide involves its integration into the lipid bilayer of cell membranes. This integration enhances the structural integrity and barrier function of the skin . The compound also interacts with specific molecular targets, such as protein kinase C and Akt, modulating cellular signaling pathways involved in inflammation, apoptosis, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceramide NP: A synthetic ceramide used in skincare products for its moisturizing and barrier-repair properties.
Ceramide AP: Known for its anti-inflammatory and skin-soothing effects.
Ceramide EOP: Used in formulations for its ability to enhance skin elasticity and firmness.
Uniqueness
Oleic acid aminopropanediol ceramide stands out due to its unique combination of oleic acid and aminopropanediol, which provides superior skin restructuring and firming effects compared to other ceramides . Its environmentally friendly production method and high efficacy in cosmetic applications further highlight its uniqueness .
Propriétés
Numéro CAS |
1141931-66-9 |
|---|---|
Formule moléculaire |
C39H73NO4 |
Poids moléculaire |
620.0 g/mol |
Nom IUPAC |
[2-hydroxy-3-[[(Z)-octadec-9-enoyl]amino]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(42)40-35-37(41)36-44-39(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,41H,3-16,21-36H2,1-2H3,(H,40,42)/b19-17-,20-18- |
Clé InChI |
NVSOXBSZLWJJOA-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



